molecular formula C9H7BrF2O3 B13539612 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid

3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13539612
M. Wt: 281.05 g/mol
InChI Key: BWMQULRNLYKKDK-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanoic acid, undergoes bromination and fluorination to introduce bromine and fluorine atoms at specific positions on the phenyl ring.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group on the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The hydroxypropanoic acid moiety may play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Bromo-4,5-difluorophenylacetic acid
  • 2-Bromo-4,5-difluorophenylboronic acid
  • 3-(2-Bromo-4,5-difluorophenyl)propanoic acid

Comparison: 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the hydroxy group on the propanoic acid moiety, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

Molecular Formula

C9H7BrF2O3

Molecular Weight

281.05 g/mol

IUPAC Name

3-(2-bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H7BrF2O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8,13H,2H2,(H,14,15)

InChI Key

BWMQULRNLYKKDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CC(C(=O)O)O

Origin of Product

United States

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